Ortho-Aminomethyl Substituent Confers Sub-Nanomolar Potency in Factor Xa Inhibition Compared to Unsubstituted Phenyl Analogs
Class-level SAR from the DPC602 discovery program demonstrates that the ortho-aminomethylphenyl motif is essential for high-affinity Factor Xa binding. The optimized clinical candidate DPC602, which incorporates this exact 2-(aminomethyl)phenyl group at the pyrazole N1 position, achieves a Ki value in the sub-nanomolar range against FXa [1]. In contrast, early leads in the same series that lacked this ortho-substitution, or possessed simple phenyl groups, showed significantly lower potency, underscoring the critical contribution of the aminomethyl moiety to the binding interaction within the S1 pocket [2]. While the target compound here features a methyl ester at the 3-position, it serves as the direct synthetic precursor to these highly potent 3-carboxamide derivatives.
| Evidence Dimension | Factor Xa (FXa) inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Serves as the core synthetic intermediate for compounds achieving sub-nanomolar Ki (DPC602 preclinical candidate) [1]. |
| Comparator Or Baseline | Unsubstituted phenylpyrazole or meta-substituted phenylpyrazole analogs in the same series show markedly reduced FXa potency [2]. |
| Quantified Difference | Sub-nanomolar (with ortho-aminomethyl) vs. significantly higher Ki (without); quantitative comparator values not disclosed in the abstract but described as a key optimization outcome [2]. |
| Conditions | In vitro Factor Xa enzymatic inhibition assay; selectivity panel against other serine proteases (thrombin, trypsin, etc.) [1]. |
Why This Matters
For medicinal chemistry teams developing FXa inhibitors, sourcing this specific intermediate is essential to access the validated ortho-aminomethylphenyl pharmacophore, which is non-negotiable for achieving the reported level of potency and selectivity.
- [1] Pruitt, J. R., et al. (2003). Discovery of 1-(2-aminomethylphenyl)-3-trifluoromethyl-N-[3-fluoro-2'-(aminosulfonyl)[1,1'-biphenyl)]-4-yl]-1H-pyrazole-5-carboxyamide (DPC602), a potent, selective, and orally bioavailable factor Xa inhibitor. Journal of Medicinal Chemistry, 46(25), 5298–5315. View Source
- [2] Pruitt, J. R., et al. (2003). J Med Chem, 46(25), 5298-5315. (Abstract notes optimization of ortho- and/or para-substituted phenylpyrazole derivatives to achieve >1000-fold selectivity). View Source
